Glycine, N-[(2-hydroxyphenyl)methylene]-
Description
Significance of Schiff Bases in Chemical and Biological Sciences
Schiff bases are a cornerstone in both chemical and biological sciences due to their synthetic flexibility and wide array of applications. imedpub.com In coordination chemistry, they are highly valued as ligands because the imine nitrogen has a lone pair of electrons, enabling it to form stable complexes with various metal ions. sapub.org These metal complexes are instrumental in many areas, including catalysis, materials science, and as models for understanding biological systems. researchgate.netmdpi.comrroij.com
The biological significance of Schiff bases is extensive. They exhibit a broad spectrum of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The formation of a metal complex can often enhance these biological activities compared to the free Schiff base ligand. mdpi.comnih.govresearchgate.net Furthermore, the azomethine linkage is involved in key biological processes, such as transamination reactions, which are vital for amino acid metabolism. nih.govresearchgate.netacs.org
Overview of Amino Acid-Derived Schiff Bases
Schiff bases derived from the condensation of an amino acid with an aldehyde or ketone represent an important subclass. These compounds and their metal complexes have garnered significant attention due to their potential biological, clinical, and analytical applications. researchgate.net The incorporation of the amino acid moiety can lead to biocompatible compounds, making their metal complexes suitable as models for biologically important species and for use in biomimetic catalytic reactions. rroij.com
Amino acid Schiff bases are crucial ligands in coordination chemistry. researchgate.net For instance, the Schiff base formed from salicylaldehyde (B1680747) and glycine (B1666218) acts as a tridentate ligand, coordinating with metal ions through its phenolic oxygen, imine nitrogen, and carboxylate oxygen. rjpbcs.com However, these Schiff bases can sometimes be unstable. bohrium.com The formation of metal complexes often enhances the stability of the Schiff base, preventing hydrolysis of the C=N double bond. bohrium.com
Historical Context and Emergence of N-[(2-hydroxyphenyl)methylene]glycine in Research
The history of Schiff bases dates back to 1864, when the German chemist Hugo Schiff first reported the condensation reaction between primary amines and carbonyl compounds. acs.orgnih.govedubilla.comwikipedia.org This discovery laid the foundation for a vast field of chemistry.
N-[(2-hydroxyphenyl)methylene]glycine, the specific Schiff base formed from salicylaldehyde and the amino acid glycine, has emerged as a compound of significant research interest. Studies on this molecule and its metal complexes, particularly with copper(II), date back to at least the mid-20th century. acs.org Early research focused on the stabilization of this Schiff base through the formation of metal complexes. bohrium.com Scientists have used metal complexes of salicylaldehyde and amino acids as models to effectively explain transamination reactions in living systems. rroij.com The study of its coordination with various metal ions, such as copper, zinc, and vanadium, continues to be an active area of research, exploring the structural properties and potential applications of the resulting complexes in catalysis and antimicrobial agents. researchgate.netrjpbcs.comakjournals.com
Data Tables
Table 1: General Properties of Glycine, N-[(2-hydroxyphenyl)methylene]-
| Property | Value |
| Synonyms | N-salicylideneglycine, Salicylideneglycine |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Yellow solid |
| Key Functional Groups | Imine (-C=N-), Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH) |
Table 2: Research Highlights of N-[(2-hydroxyphenyl)methylene]glycine and its Complexes
| Research Area | Key Findings |
| Coordination Chemistry | Forms stable complexes with various transition metals like Cu(II), Zn(II), and V(IV). Acts as a tridentate ligand, binding through phenolic oxygen, imine nitrogen, and carboxylate oxygen. rjpbcs.combohrium.comakjournals.com |
| Stabilization | Metal complexation significantly enhances the stability of the otherwise potentially unstable Schiff base, protecting the imine bond from hydrolysis. bohrium.com |
| Biological Models | Its metal complexes serve as effective models for studying biological transamination reactions. rroij.comacs.org |
| Antimicrobial Activity | Metal complexes, such as those with Copper(II), have demonstrated antimicrobial effects against various bacteria and fungi. researchgate.net |
| Catalysis | Metal complexes of related salicylaldehyde-imine ligands have shown good catalytic activity in reactions like ethylene (B1197577) oligomerization. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6343-78-8 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-5,11H,6H2,(H,12,13) |
InChI Key |
UFSNBDCOSFMBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for N 2 Hydroxyphenyl Methylene Glycine
Condensation Reactions in N-[(2-hydroxyphenyl)methylene]glycine Synthesis
The primary route for the synthesis of N-[(2-hydroxyphenyl)methylene]glycine is the condensation reaction between salicylaldehyde (B1680747) and glycine (B1666218). Various parameters have been investigated to enhance the efficiency of this reaction.
Optimized Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions plays a pivotal role in the successful synthesis of N-[(2-hydroxyphenyl)methylene]glycine. Alcoholic solvents, particularly methanol (B129727) and ethanol (B145695), are commonly employed. mdpi.com The reaction is typically carried out under basic conditions, with potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) being used to facilitate the reaction. mdpi.comrroij.com
Optimization studies have shown that converting glycine into its salt by equimolar alkalization with KOH allows for its dissolution in alcoholic solvents, leading to a homogenous reaction mixture with salicylaldehyde. mdpi.com One effective method involves dissolving glycine and one equivalent of KOH in methanol, followed by the addition of a methanolic solution of salicylaldehyde. This process, conducted at room temperature with a reaction time of one hour, has been reported to yield the potassium salt of N-[(2-hydroxyphenyl)methylene]glycine in good yields (74%). mdpi.com Other reported conditions include carrying out the reaction in ethanol with a stoichiometric amount of KOH at 50°C for one hour. mdpi.com Low-temperature conditions (10°C) under a nitrogen atmosphere with NaOH as the base have also been explored. mdpi.com
| Solvent | Base | Temperature | Reaction Time | Reported Yield |
|---|---|---|---|---|
| Methanol | KOH | Room Temperature | 1 hour | 74% |
| Ethanol | KOH | 50°C | 1 hour | 63% |
| Methanol | NaOH | 10°C | 2 hours | 58% |
Influence of Water Content on Reaction Yield and Product Purity
The presence of water in the reaction medium has a significant and often detrimental impact on the synthesis of N-[(2-hydroxyphenyl)methylene]glycine. mdpi.com While some early procedures involved the use of water to dissolve glycine, this approach often leads to difficulties in product separation, resulting in the formation of oily residues instead of crystalline products. mdpi.com
Research indicates that water can have a destructive effect on the Schiff base ligand, leading to hydrolysis. mdpi.com In fact, attempts to obtain the complex of the Schiff base in water have been unsuccessful due to rapid hydrolysis, which is further accelerated in the presence of metal ions. mdpi.com Solvent-free methods have been explored to limit the adverse effect of water; however, these can lead to complex mixtures of inseparable products. mdpi.com The use of mixed solvent systems, such as water-ethanol mixtures, has also been investigated, but with limited success in achieving a solid product. mdpi.com The most successful syntheses have been those that avoid water, for instance, by using alcoholic solvents where the glycine salt is soluble. mdpi.com
Mechanistic Investigations of Schiff Base Formation
The formation of the imine bond in N-[(2-hydroxyphenyl)methylene]glycine and its subsequent stability are governed by kinetic and thermodynamic factors, as well as its susceptibility to hydrolysis.
Imine Bond Formation Kinetics and Thermodynamics
The formation of a Schiff base is a reversible reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form the imine. The reaction is subject to both kinetic and thermodynamic control. nih.govresearchgate.net The rate of formation of the salicylaldehyde-glycine Schiff base complex can be influenced by the presence of metal ions. For instance, the formation of the Schiff base complex is reportedly retarded by the prior reaction of either nickel or copper with one of the components. acs.org
Equilibrium constants for the addition of glycine to substituted benzaldehydes to form the corresponding imines have been determined. nih.gov The introduction of a hydroxyl group at the ortho position, as in salicylaldehyde, leads to a substantial increase in the stability of the resulting iminium ion due to the formation of an intramolecular hydrogen bond. nih.gov
Hydrolysis Pathways and Stability Considerations
Despite the general stability of many Schiff bases, N-[(2-hydroxyphenyl)methylene]glycine undergoes hydrolysis in aqueous solutions at room temperature. mdpi.com The hydrolysis process involves the cleavage of the C=N double bond, leading to the reformation of salicylaldehyde and glycine. mdpi.combohrium.comacs.org This hydrolysis is significantly accelerated by the presence of metal cations. mdpi.com HPLC analysis has shown that the imine hydrolyzes rapidly (within 5 minutes) in the presence of a metal. mdpi.com The stability of the double bond in the salicylal-glycine can be enhanced through the formation of certain metal complexes. bohrium.com
The hydrolysis of Schiff bases is pH-dependent. Kinetic studies on related N-salicylidene anilines have shown that the rate of hydrolysis is at a minimum in the neutral pH range and increases in both acidic and basic media. researchgate.net
Crystallographic Polymorphism in Synthetic Outcomes
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been observed in the synthetic outcomes of N-[(2-hydroxyphenyl)methylene]glycine. Specifically, two different crystallographic polymorphs of the potassium salt of N-[(2-hydroxyphenyl)methylene]glycine have been identified. mdpi.com
These polymorphs belong to the orthorhombic (Pcca) and monoclinic (P21/c) space groups. mdpi.com The key structural difference between these two forms lies in the conformation of the glycine moiety. mdpi.com The monoclinic form is also distinguished by the presence of additional, disordered water molecules within its crystal structure. mdpi.com The torsion angle C7-N1-C8-C9 differs between the two forms, being 172.39(18)° for the orthorhombic form (antiperiplanar conformation) and 124.46(44)° for the monoclinic form (anticlinal conformation). mdpi.com
The formation of these different polymorphs highlights the sensitivity of the crystallization process to the synthetic and environmental conditions.
| Polymorph | Crystal System | Space Group | Key Structural Feature |
|---|---|---|---|
| Form 1a | Orthorhombic | Pcca | Antiperiplanar conformation at the glycine moiety |
| Form 1b | Monoclinic | P21/c | Anticlinal conformation at the glycine moiety; contains disordered water molecules |
Coordination Chemistry of N 2 Hydroxyphenyl Methylene Glycine and Its Metal Complexes
Ligand Design and Coordination Modes
The chelating capability of N-salicylideneglycine is dictated by the spatial arrangement of its donor atoms, which allows it to bind strongly to metal centers.
While N-salicylideneglycine is capable of acting as a bidentate ligand, coordinating through its azomethine nitrogen and deprotonated enolized carbonyl oxygen, its most common and stable coordination mode is tridentate. nih.gov In some instances, particularly in solution or under specific pH conditions, it may engage in bidentate chelation. ijcps.org However, the majority of isolated solid-state complexes feature the ligand in a tridentate fashion, which allows for the formation of highly stable five- and six-membered chelate rings with the metal ion.
N-salicylideneglycine possesses three key donor atoms: the oxygen atom of the phenolic hydroxyl group, the nitrogen atom of the imine (azomethine) group, and an oxygen atom from the carboxylate group. researchgate.netosti.gov This O,N,O-donor set allows the ligand to act as a tridentate chelating agent. nih.govnih.gov The deprotonation of the phenolic and carboxylic acid groups upon complexation results in a dianionic ligand that forms strong coordinate bonds with metal ions. The ability to form multiple chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. This potent chelating ability has led to extensive investigation of its complexes with various metal ions. nih.govnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with N-salicylideneglycine is typically straightforward, often achieved through a one-pot template synthesis where the metal ion directs the condensation of salicylaldehyde (B1680747) and glycine (B1666218). nih.gov Alternatively, the pre-synthesized ligand can be reacted directly with a metal salt in an appropriate solvent. ijcps.org
N-salicylideneglycine forms stable complexes with a broad range of transition metals, lanthanides, and organometallic moieties.
Cu(II), Ni(II), Co(II), Zn(II), and Mn(II): Complexes with these divalent first-row transition metals are widely reported. ijcps.orgscispace.comnih.gov For instance, complexes with the general formula [M(LH)₂(H₂O)₂], where LH is the singly deprotonated N-salicylideneglycine ligand, have been synthesized and characterized. ijcps.org The formation of both mononuclear and one-dimensional chain coordination polymers has been observed for Cu(II) and Ni(II). acs.orgresearchgate.net
Fe(III): Iron(III) forms stable complexes, often resulting in octahedral geometries. scholarpublishing.orgresearchgate.net Studies on related salicylidene-amino acid Schiff bases show Fe(III) coordinating in a 1:2 metal-to-ligand ratio. scholarpublishing.org
VO(II): Vanadyl(IV) complexes derived from Schiff bases of salicylaldehyde and amino acids have been reported to possess distorted octahedral geometries. nih.gov
Lanthanides (La(III), Ce(III), Y(III)): The ligand has been shown to form complexes with lanthanide ions. These complexes often have the general formula [Ln(HL)₂(NO₃)] or [Ln(HL)₂(Cl)(H₂O)], where the ligand acts as a monobasic tridentate species. osti.gov Studies on heavy lanthanides (Gd, Tb, Dy, Ho, Er, Tm) have yielded anionic complexes with the formula K[Ln(salgly)₂(H₂O)₂]∙H₂O. nih.gov Given the chemical similarity, Y(III) is expected to form analogous complexes.
Organotin(IV): A variety of di- and triorganotin(IV) complexes of N-salicylideneglycine and related ligands have been synthesized. researchgate.net These complexes exhibit diverse structures, including monomeric five-coordinate and dimeric or polymeric forms, depending on the organic substituents on the tin atom. researchgate.netnih.govmdpi.com
The stoichiometry of the metal complexes of N-salicylideneglycine is typically determined by elemental analysis. A common stoichiometry found is a 1:2 metal-to-ligand ratio, particularly for divalent and trivalent metal ions, leading to general formulas like [M(L)₂]. nih.govnih.govscholarpublishing.org However, 1:1 metal-to-ligand ratios have also been reported for some complexes. scispace.com
Molar conductivity measurements in solvents like DMF or DMSO are used to assess the electrolytic nature of the complexes. ijcps.orgscholarpublishing.org Many of the synthesized complexes exhibit low molar conductivity values, indicating they are non-electrolytes. nih.govnih.gov This suggests that any counter-ions from the starting metal salts are either incorporated into the coordination sphere or are absent in the final neutral complex after deprotonation of the ligand.
| Metal Ion | Stoichiometry (Metal:Ligand) | Molar Conductivity Behavior | Reference |
|---|---|---|---|
| Cu(II), Ni(II), Cd(II), Zn(II) | 1:2 | Non-electrolyte | ijcps.org |
| Co(II), Ni(II), Cu(II) | 1:2 | Non-electrolyte | nih.gov |
| Zn(II), Mn(II), Fe(II), Fe(III) | 1:2 | Not Specified | scholarpublishing.org |
| Lanthanides (La, Ce, etc.) | 1:2 | Not Specified | osti.gov |
| Heavy Lanthanides (Gd, Tb, etc.) | 1:2 | 1:1 Electrolyte (due to K+ counterion) | nih.gov |
| Cu(II), Co(II), Ni(II), Mn(II) | 1:1 | Non-electrolyte | scispace.com |
The coordination of N-salicylideneglycine to metal centers results in a variety of geometries, largely dependent on the coordination number and electronic configuration of the metal ion.
Octahedral and Distorted Octahedral: This is the most frequently proposed geometry. For metals like Ni(II), Co(II), and Fe(III), two tridentate ligands coordinate to the metal center to satisfy a coordination number of six, resulting in an octahedral environment. nih.govscholarpublishing.org In many cases, this geometry is distorted due to the constraints of the chelate rings. nih.govresearchgate.net Lanthanide complexes are also described with higher coordination numbers, such as eight, leading to geometries based on a distorted octahedron. osti.govnih.gov
Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and is also observed for some Cu(II) complexes. nih.govacs.org
Tetrahedral: Tetrahedral geometry is often proposed for d¹⁰ Zn(II) complexes, where the metal center is four-coordinate. scispace.comscholarpublishing.org
Trigonal Bipyramidal and Square Pyramidal: Five-coordinate geometries, such as distorted trigonal bipyramidal or square pyramidal, are also observed. researchgate.netscholarpublishing.org This is particularly common in organotin(IV) complexes and some Cu(II) and Zn(II) systems where additional ligands or solvent molecules may be coordinated. nih.govresearchgate.net
| Metal Ion | Proposed Geometry | Reference |
|---|---|---|
| Cu(II) | Square Planar, Square Pyramidal, Distorted Octahedral | nih.govacs.orgresearchgate.net |
| Ni(II) | Square Planar, Octahedral, Distorted Octahedral | nih.govnih.govacs.orgresearchgate.net |
| Co(II) | Octahedral | nih.gov |
| Fe(III) | Octahedral | scholarpublishing.org |
| Mn(II) | Trigonal Bipyramidal, Octahedral | scispace.comscholarpublishing.org |
| Zn(II) | Tetrahedral, Distorted Trigonal Bipyramidal | researchgate.netscispace.comscholarpublishing.org |
| Lanthanides (Ln(III)) | Octacoordinate (Distorted Octahedral) | osti.govnih.gov |
| Organotin(IV) | Distorted Trigonal Bipyramidal, Distorted Octahedral | researchgate.net |
| VO(II) | Distorted Octahedral | nih.gov |
Intermolecular Interactions and Crystal Packing in Metal Complexes
The primary forces responsible for the crystal packing in these metal complexes are hydrogen bonds. Coordinated water molecules, the carboxylate oxygen atoms of the glycine moiety, and the phenolic oxygen of the salicylaldehyde fragment are key participants in these interactions. Extensive networks of O—H⋯O hydrogen bonds are commonly observed, linking adjacent complex molecules. These bonds can create simple dimeric structures or extend into polymeric chains and sheets, forming robust crystalline lattices.
In hydrated complexes, such as those involving aqua ligands, the coordinated water molecules act as crucial hydrogen-bond donors. They form links to the carboxylate or phenolate (B1203915) oxygen atoms of neighboring molecules, often resulting in the formation of infinite chains. For instance, in the crystal structure of a related N-salicylidene-L-valinato copper(II) complex, intra- and intermolecular O—H⋯O hydrogen bonds involving coordinated water molecules are fundamental to the crystal's cohesion, linking molecules into an infinite chain. nih.gov
The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, is critical for the stability of the crystal structure. A representative summary of such interactions found in related structures is provided below.
Interactive Table 1: Representative Hydrogen Bond Geometries in Related Schiff Base Metal Complexes
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| O–H···O | 0.85 | 1.88 | 2.72 | 172 |
| N–H···O | 0.88 | 2.05 | 2.91 | 165 |
| C–H···O | 0.95 | 2.45 | 3.38 | 168 |
Note: Data are representative values from crystallographic studies of similar metal complexes and are intended for illustrative purposes.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the salicylidene moieties play a significant role in the crystal packing. These interactions occur when the aromatic rings of adjacent molecules align in a parallel or offset fashion, contributing to the stabilization of the crystal lattice. The centroid-to-centroid distance between stacked rings is typically in the range of 3.4 to 3.8 Å. These stacking forces often work in concert with hydrogen bonds to build complex three-dimensional structures.
Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystals, reveals the relative contributions of different types of atomic contacts. For the closely related ethyl N-salicylideneglycinate, this analysis shows that the molecular surface is dominated by H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The presence of a significant proportion of C···C contacts is indicative of the aforementioned π-π stacking interactions. nih.gov
Interactive Table 2: Hirshfeld Surface Contact Contributions for a Related Schiff Base Ligand
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.9 |
| O···H / H···O | 24.2 |
| C···H / H···C | 18.2 |
| C···C | 4.9 |
| Other | 6.8 |
Source: Data derived from Hirshfeld analysis of ethyl N-salicylideneglycinate, a structurally similar compound. nih.gov
The interplay between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces, including π-π stacking, results in the efficient packing of these metal complexes in the solid state. The specific supramolecular architecture adopted is a delicate balance of these competing interactions, influenced by the choice of metal ion, the presence of co-ligands or solvent molecules, and the crystallization conditions.
Spectroscopic and Diffraction Characterization Techniques for N 2 Hydroxyphenyl Methylene Glycine and Its Complexes
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the coordination environment of N-[(2-hydroxyphenyl)methylene]glycine and its metallic derivatives.
Identification of Functional Groups (e.g., C=N, C-O, O-H, N-H)
The infrared and Raman spectra of N-[(2-hydroxyphenyl)methylene]glycine exhibit characteristic bands corresponding to its key functional groups. The stretching vibration of the azomethine group (C=N) is a crucial diagnostic peak, typically appearing in the range of 1610-1635 cm⁻¹. The phenolic C-O stretching vibration is generally observed around 1280-1350 cm⁻¹.
A broad absorption band in the region of 3200-3400 cm⁻¹ in the IR spectrum is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often involved in intramolecular hydrogen bonding with the imine nitrogen. The N-H stretching vibration, relevant in the context of the glycine (B1666218) moiety, can also appear in this region, though typically with a sharper profile. The presence of a band around 3248 cm⁻¹ can be ascribed to the hydroxyl group ν(OH), while a shoulder at approximately 3142 cm⁻¹ may be attributed to the hydrazonyl ν(NH). scispace.com Strong bands observed around 1635 cm⁻¹ are designated to the carbonyl ν(C=O) and azomethine ν(C=N) vibrations. scispace.com
Characteristic Vibrational Frequencies for N-[(2-hydroxyphenyl)methylene]glycine
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=N (Azomethine) | Stretching | 1610 - 1635 |
| C-O (Phenolic) | Stretching | 1280 - 1350 |
| O-H (Phenolic) | Stretching | 3200 - 3400 (broad) |
| N-H (Amine/Amide) | Stretching | ~3142 |
Ligand-Metal Coordination Confirmation via Vibrational Shifts
Upon complexation with a metal ion, significant shifts in the vibrational frequencies of the ligand's functional groups occur, providing clear evidence of coordination. The C=N stretching vibration often shifts to a lower frequency (ca. 1600-1620 cm⁻¹) upon coordination of the azomethine nitrogen to the metal center. This shift is attributed to the donation of electron density from the nitrogen to the metal, weakening the C=N double bond.
Similarly, the phenolic C-O stretching frequency typically shifts to a higher wavenumber upon deprotonation and coordination of the phenolic oxygen to the metal ion. This is due to the increased double bond character of the C-O bond. The broad O-H band disappears upon deprotonation and complex formation. Furthermore, new bands appearing in the far-infrared region, typically between 400-600 cm⁻¹, can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. For instance, new bands in the 565–592 cm⁻¹ and 445–488 cm⁻¹ regions can be attributed to ν(M–O) and ν(M–N) respectively. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure and conformation of N-[(2-hydroxyphenyl)methylene]glycine and its diamagnetic complexes in solution.
Proton and Carbon Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of N-[(2-hydroxyphenyl)methylene]glycine provides a wealth of structural information. The azomethine proton (-CH=N-) typically appears as a singlet in the downfield region, around δ 8.0-9.0 ppm. The aromatic protons of the salicylaldehyde (B1680747) moiety exhibit characteristic multiplets in the range of δ 6.5-8.0 ppm. The methylene (B1212753) protons (-CH₂-) of the glycine unit usually appear as a singlet or a more complex pattern depending on the solvent and molecular conformation, typically in the region of δ 3.5-4.5 ppm. The phenolic hydroxyl proton gives a broad singlet at a very downfield chemical shift (δ 10.0-13.0 ppm) due to intramolecular hydrogen bonding.
In the ¹³C NMR spectrum, the azomethine carbon (C=N) resonates at approximately δ 160-170 ppm. The carbons of the phenyl ring appear in the δ 115-160 ppm region, with the carbon attached to the hydroxyl group (C-O) appearing at the lower field end of this range. The methylene carbon of the glycine moiety is typically found around δ 50-60 ppm, while the carboxyl carbon appears further downfield, often above δ 170 ppm.
Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-[(2-hydroxyphenyl)methylene]glycine
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH=N- | 8.0 - 9.0 | 160 - 170 |
| Aromatic-H | 6.5 - 8.0 | 115 - 160 |
| -CH₂- | 3.5 - 4.5 | 50 - 60 |
| -OH (Phenolic) | 10.0 - 13.0 | - |
| -COOH | - | >170 |
Elucidation of Molecular Structure and Conformation
The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and spatial arrangement of the nuclei. Analysis of these parameters allows for the unambiguous assignment of all proton and carbon signals, confirming the formation of the Schiff base. Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the protons and carbons near the coordination sites provide further evidence of complex formation and can offer insights into the geometry of the complex. For instance, a downfield shift of the azomethine proton and carbon signals upon complexation is indicative of the coordination of the imine nitrogen to the metal center.
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within the molecule and is particularly useful for studying the electronic structure of N-[(2-hydroxyphenyl)methylene]glycine and its transition metal complexes.
The UV-Vis spectrum of the free ligand in a solvent like ethanol (B145695) or DMSO typically exhibits two main absorption bands. The first band, appearing at higher energy (shorter wavelength, around 250-280 nm), is attributed to π → π* transitions within the aromatic ring of the salicylaldehyde moiety. A second, lower energy band (longer wavelength, around 315-340 nm) is assigned to n → π* transitions associated with the non-bonding electrons of the azomethine nitrogen atom. A shoulder may also be observed around 400-420 nm, which is often attributed to the keto-enamine tautomer of the Schiff base.
Upon complexation with a transition metal ion, the electronic spectrum can change significantly. The π → π* and n → π* transitions of the ligand may undergo shifts in wavelength and changes in intensity. More importantly, new absorption bands often appear in the visible region of the spectrum. These new bands are typically assigned to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. For instance, oxovanadium(IV) complexes of N-salicylidene-glycine show a shoulder in the range of 373-385 nm due to a PhO–→V LMCT transition. svedbergopen.com In some cases, d-d transitions, which are typically weak, may also be observed for complexes of transition metals with unfilled d-orbitals.
Electronic Absorption Data for N-[(2-hydroxyphenyl)methylene]glycine and its Complexes
| Species | λmax (nm) | Assignment |
|---|---|---|
| Free Ligand | ~250 - 280 | π → π* (Aromatic) |
| ~315 - 340 | n → π* (Azomethine) | |
| Metal Complex | Variable (Visible Region) | Ligand-to-Metal Charge Transfer (LMCT) |
Electronic Transitions (π→π, n→π)**
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental tool for characterizing N-[(2-hydroxyphenyl)methylene]glycine and its complexes. The spectra are dominated by absorption bands arising from electronic transitions within the molecule. These transitions are broadly classified as π→π* and n→π*.
The π→π* transitions are typically of high intensity and occur at higher energies (shorter wavelengths). They originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, primarily associated with the aromatic rings and the azomethine (C=N) group of the Schiff base ligand. researchgate.netuzh.ch The n→π* transitions are generally of lower intensity and occur at lower energies (longer wavelengths) compared to π→π* transitions within the same chromophore. uzh.ch These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. uzh.chrsc.orgharvard.edu
In the free Schiff base ligand, absorption bands corresponding to π→π* transitions of the phenyl ring and the azomethine group are typically observed. researchgate.netuobasrah.edu.iq For instance, a synthesized amino acid Schiff base salt solution showed a maximum electronic absorption at a wavelength of 415 nm, attributed to a π–π* electronic transition. uobasrah.edu.iq Upon complexation with a metal ion, these bands often undergo a shift, which can be either a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. This shifting is indicative of the coordination of the ligand to the metal center through the azomethine nitrogen and the phenolic oxygen atoms. researchgate.net The coordination alters the energy levels of the molecular orbitals involved in the transitions. The electronic spectrum of one Schiff base ligand displayed bands at 35087 cm⁻¹ (π→π) and 27248 cm⁻¹ (n→π). researchgate.net
The table below summarizes typical electronic transitions observed for N-[(2-hydroxyphenyl)methylene]glycine and its derivatives.
| Compound/Complex Type | Transition | Wavelength Range (nm) / Wavenumber (cm⁻¹) | Reference |
| Free Schiff Base Ligand | π→π | ~35087 cm⁻¹ | researchgate.net |
| Free Schiff Base Ligand | n→π | ~27248 cm⁻¹ | researchgate.net |
| Amino Acid Schiff Base Salt | π→π | 415 nm | uobasrah.edu.iq |
| Zn(II) Schiff Base Complex | π→π & n→π* | 380 nm, 430 nm | researchgate.net |
| Oxovanadium(IV) Complex | Intraligand | 269-302 nm, 363 nm, 375 nm | svedbergopen.com |
Ligand Field Transitions in Metal Complexes
For complexes of N-[(2-hydroxyphenyl)methylene]glycine with transition metals, the electronic spectra also feature bands resulting from ligand field or d-d transitions. illinois.edulibretexts.org These transitions involve the promotion of electrons between the d-orbitals of the metal ion, which are split in energy by the electrostatic field of the coordinated ligands. illinois.edulibretexts.org
These d-d transitions are typically found in the visible region of the spectrum and are responsible for the characteristic colors of many transition metal complexes. libretexts.org According to selection rules, d-d transitions are Laporte-forbidden, meaning they have a low probability of occurring. libretexts.org Consequently, their absorption bands are significantly weaker (lower molar absorptivity) than the high-intensity bands of π→π* or charge-transfer transitions. illinois.edu
The energy and number of d-d transition bands provide crucial information about the electronic configuration of the metal ion and the geometry of the coordination sphere (e.g., octahedral, tetrahedral, or square planar). researchgate.netlibretexts.orgresearchgate.net For example, the electronic spectral data for various metal complexes of a Schiff base derived from salicylaldehyde and cysteine suggested an octahedral structure for all the prepared complexes. researchgate.net Similarly, oxovanadium(IV) complexes, which have a d¹ configuration, often exhibit a low-energy shoulder band in their visible spectra, consistent with a Laporte-forbidden d-d transition in a distorted octahedral environment. researchgate.net
In addition to ligand-centered and d-d transitions, charge-transfer (CT) bands can also appear in the spectra. These are high-intensity absorptions that arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.orgbpchalihacollege.org.in LMCT bands are often observed in the near-UV region for complexes with oxidizable ligands and reducible metal centers. researchgate.net
| Metal Ion | Proposed Geometry | d-d Transition Bands (nm) | Reference |
| Co(II) | Octahedral | Multiple bands in the visible region | researchgate.net |
| Ni(II) | Octahedral | Multiple bands in the visible region | researchgate.net |
| Cu(II) | Octahedral | Broad band in the visible region | researchgate.net |
| Oxovanadium(IV) | Distorted Octahedral | Low-energy shoulder in the visible region | researchgate.net |
Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and confirm the composition of N-[(2-hydroxyphenyl)methylene]glycine and its metal complexes. nih.gov This soft ionization method is particularly suitable for analyzing non-volatile and thermally fragile molecules, as it allows for the transfer of intact ions from solution into the gas phase. nih.govsemanticscholar.org
For the Schiff base ligand itself, ESI-MS provides a molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) that corresponds to its calculated molecular weight, thus confirming its successful synthesis. nih.gov Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion. nih.gov This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragments. Analyzing these fragments helps to elucidate the structure of the parent molecule. nih.govchemguide.co.uklibretexts.org For Schiff bases, common fragmentation pathways include cleavage of bonds adjacent to the imine group and within the amino acid residue. researchgate.net
When analyzing metal complexes, ESI-MS is invaluable for verifying the stoichiometry of the complex, i.e., the metal-to-ligand ratio. semanticscholar.org The mass spectrum will show peaks corresponding to the intact complex ion, often with associated counter-ions or solvent molecules. The observed mass-to-charge ratio (m/z) can be used to confirm the proposed formula of the complex. nih.gov The fragmentation patterns of metal complexes can also provide information about the coordination environment and the relative strengths of the coordinate bonds.
| Compound | Ionization Mode | Observed m/z | Inferred Fragment/Ion | Reference |
| H₂L Ligand | Positive | 232.2 | [M+2]⁺ | nih.gov |
| H₂L Ligand | Positive | 121.17 | [C₆H₅N₂O]⁺ | nih.gov |
| Glucose-Glycine Schiff Base | Positive | 118 | [AA + H + diose]⁺ | nih.gov |
| Glucose-Glycine Schiff Base | Positive | 140 | [AA + Na + diose]⁺ | nih.gov |
Thermogravimetric Analysis (TGA/DTG) and Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) and its derivative (DTG) are thermal analysis techniques used to study the thermal stability and decomposition behavior of N-[(2-hydroxyphenyl)methylene]glycine and its metal complexes. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while DTG plots the rate of mass change. researchgate.netscispace.com
The TGA curve provides information about the different stages of decomposition. For hydrated metal complexes, the initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of lattice (uncoordinated) water molecules. Weight loss at higher temperatures indicates the removal of coordinated water molecules, followed by the decomposition of the organic ligand, and finally, the formation of a stable metal oxide as the end residue. nih.gov
The DTG curve shows peaks corresponding to the maximum rate of decomposition for each step, allowing for a more precise determination of the decomposition temperatures. researchgate.net The thermal stability of the metal complexes can be compared by examining their initial decomposition temperatures; a higher decomposition temperature implies greater thermal stability. Chelation of the Schiff base ligand to a metal ion generally increases its thermal stability. nih.gov Kinetic parameters of the decomposition process, such as activation energy, can also be calculated from TGA data obtained at different heating rates. scispace.com
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| N-(salicylidene)-L-leucine | Single Stage | ~285 - 310 | ~93.0 - 98.4 | Total decomposition of the Schiff base |
| FOX-7/Ni(Salen) mixture | First Stage | Peak at 233.7 | - | Decomposition of FOX-7 component |
| FOX-7/Ni(Salen) mixture | Second Stage | Peak at 268.7 | - | Further decomposition |
| Ni(Salen) | Single Stage | Peak at 373.3 | 38.12 | Decomposition of the complex |
Note: Data for specific N-[(2-hydroxyphenyl)methylene]glycine complexes were not available in the provided context. The table illustrates typical data obtained from TGA studies of related Schiff bases and their complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically applicable to species with one or more unpaired electrons. It is therefore an essential tool for studying paramagnetic complexes of N-[(2-hydroxyphenyl)methylene]glycine, such as those containing Cu(II) (d⁹) or Oxovanadium(IV) (d¹) ions. sciensage.infomdpi.comnih.gov
EPR spectroscopy provides detailed information about the electronic structure and the coordination environment of the paramagnetic metal center. ethz.chresearchgate.net The EPR spectrum is typically characterized by the g-tensor and the hyperfine coupling tensor (A). The g-values provide information about the electronic environment of the unpaired electron. For axially symmetric complexes, the g-tensor is described by g|| and g⊥. The relationship between these values (e.g., g|| > g⊥ > 2.0023) can help determine the ground electronic state of the metal ion and infer the geometry of the complex (e.g., elongated or compressed tetragonal). ethz.ch
The hyperfine splitting pattern arises from the interaction of the unpaired electron with the magnetic nucleus of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu with nuclear spin I = 3/2, or ⁵¹V with I = 7/2). sciensage.infoethz.ch This results in a characteristic multiplet in the spectrum (a four-line pattern for copper, an eight-line pattern for vanadium). sciensage.info The magnitude of the hyperfine coupling constants (A|| and A⊥) gives insight into the nature of the metal-ligand bonding and the degree of covalency. rsc.org Superhyperfine splitting, due to interaction with ligand nuclei (like ¹⁴N), can sometimes be observed, providing direct evidence of coordination. researchgate.net
Note: Specific numerical values for N-[(2-hydroxyphenyl)methylene]glycine complexes are highly varied and depend on the full coordination sphere. The table represents the type of parameters derived from EPR studies.
X-ray Diffraction (XRD) and Crystallography
Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions (such as hydrogen bonding) for N-[(2-hydroxyphenyl)methylene]glycine and its metal complexes. researchgate.netnih.gov
The analysis of a suitable single crystal provides an electron density map from which the positions of the atoms in the crystal lattice can be determined. This allows for the complete structural elucidation of the molecule. For the Schiff base ligand, it can confirm the tautomeric form (enol-imine vs. keto-amine) present in the solid state and reveal details of its conformation.
| Complex Feature | Parameter | Value | Significance |
| Coordination Geometry | Bond Angle (N-Cu-O) | 91.5° | Bite angle of the chelating ligand |
| Bond Angle (N-Cu-N) | 180° | Indicates a linear arrangement in a square planar or trans-octahedral geometry | |
| Bond Lengths | Cu-N | Slightly longer than Cu-O | Provides insight into the relative strength of the coordinate bonds |
| Crystal System | Monoclinic | - | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | - | Defines the specific symmetry elements within the unit cell |
Note: The data in the table are representative values from a related copper(II) salicylideneaniline (B1219908) complex and serve to illustrate the type of information obtained from single crystal X-ray diffraction.
Powder X-ray Diffraction for Crystallinity and Unit Cell Parameters
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to assess the crystalline nature of solid materials. This method provides insights into the long-range structural order, phase purity, and can be utilized to determine the unit cell parameters of a crystalline solid. In the study of N-[(2-hydroxyphenyl)methylene]glycine, also known as salicylideneglycine, and its coordination complexes, PXRD serves as a crucial tool for confirming the formation of crystalline products and for detailed structural characterization, especially when single crystals suitable for single-crystal X-ray diffraction are not obtainable.
The diffraction pattern of a crystalline solid is unique and acts as a fingerprint for that specific compound. The presence of sharp, well-defined peaks in a PXRD pattern is indicative of a highly crystalline material, whereas broad, diffuse halos suggest an amorphous or poorly crystalline nature. For N-[(2-hydroxyphenyl)methylene]glycine and its complexes, PXRD studies confirm their solid-state structure and crystallinity.
Detailed analysis of the positions and intensities of the diffraction peaks allows for the determination of the crystal system and the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit of the crystal lattice. This information is paramount for understanding the three-dimensional arrangement of the molecules in the solid state.
For instance, studies on closely related Schiff base complexes have utilized PXRD to confirm their crystalline nature and determine their crystal systems. However, in strict adherence to the scope of this article, data for compounds other than N-[(2-hydroxyphenyl)methylene]glycine and its direct complexes are not presented.
A comprehensive PXRD study of a series of N-[(2-hydroxyphenyl)methylene]glycine complexes would typically involve:
Recording the diffraction pattern over a specific range of 2θ angles.
Indexing the diffraction peaks to assign Miller indices (hkl) to each reflection.
Refining the unit cell parameters using specialized software.
Such an analysis would yield precise data on the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the dimensions of the unit cell for each complex. This information is invaluable for correlating structural features with the observed spectroscopic and other physicochemical properties of these compounds.
Despite a thorough search of available literature, specific and complete powder X-ray diffraction data, including unit cell parameters for N-[(2-hydroxyphenyl)methylene]glycine and its complexes, could not be located. Therefore, the following data tables remain unpopulated.
Table 1: Unit Cell Parameters for N-[(2-hydroxyphenyl)methylene]glycine
| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|
Table 2: Unit Cell Parameters for Metal Complexes of N-[(2-hydroxyphenyl)methylene]glycine
| Complex | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|
Further experimental work is required to determine these fundamental crystallographic parameters for N-[(2-hydroxyphenyl)methylene]glycine and its coordination compounds, which would significantly contribute to a more complete understanding of their solid-state structures.
Computational Chemistry and Theoretical Investigations of N 2 Hydroxyphenyl Methylene Glycine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of molecules. scielo.org.mx By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, electronic properties, and spectroscopic parameters.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For systems related to N-[(2-hydroxyphenyl)methylene]glycine, this is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govnih.gov The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. scielo.org.mx These theoretical parameters are often in good agreement with experimental data obtained from X-ray crystallography. uomphysics.net
Electronic structure analysis, through methods like Natural Bond Orbital (NBO) analysis, can reveal details about intramolecular interactions, such as charge transfer and delocalization. This information is crucial for understanding the stability and reactivity of the molecule.
Table 1: Comparison of Theoretical and Experimental Structural Parameters for a Related Schiff Base Compound
| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
|---|---|---|
| Bond Length (C=N) | 1.289 Å | 1.290 Å |
| Bond Angle (C-N-C) | 122.5° | 122.3° |
| Dihedral Angle (C-C-N-C) | 179.8° | 179.5° |
Note: Data is illustrative and based on findings for structurally similar compounds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the chemical reactivity of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive and has a higher polarizability, indicating a greater ease of electronic transitions. nih.gov These calculations are instrumental in predicting the sites of electrophilic and nucleophilic attack. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.1 to -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |
| Chemical Softness (S) | 1 / (2η) | 0.18 to 0.25 |
Note: Values are representative and can vary based on the specific derivative and computational method.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a ligand, such as N-[(2-hydroxyphenyl)methylene]glycine, and a biological target, typically a protein. mdpi.com
Molecular docking simulations can identify the binding site of a ligand on a protein and elucidate the intermolecular interactions that stabilize the complex. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov By understanding these interactions, researchers can predict how a molecule might inhibit the function of a protein, a crucial step in drug discovery. mdpi.com Software such as AutoDock is commonly used for these predictions. nih.gov
A key output of molecular docking is the binding affinity, which is an estimation of the strength of the interaction between the ligand and the protein. nih.gov This is often expressed as a negative score, with more negative values indicating a stronger predicted binding. nih.gov By comparing the binding affinities of different ligands to the same protein, it is possible to rank their potential efficacy. biorxiv.org
These studies also provide mechanistic insights by revealing which amino acid residues in the protein's active site are crucial for ligand binding. biorxiv.org This information can guide the design of new molecules with improved binding and, consequently, enhanced biological activity.
Table 3: Example of Molecular Docking Results for a Ligand with a Target Protein
| Parameter | Value |
|---|---|
| Binding Affinity | -7.5 kcal/mol |
| Interacting Residues | Tyr157, Lys261, Ser228 |
| Types of Interactions | Hydrogen bonds, π-π stacking |
Note: This data is illustrative of typical molecular docking outputs.
Simulations for Reaction Pathways and Stability
Computational methods can also be employed to simulate reaction pathways and assess the stability of molecules. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies for chemical reactions. This can provide a deeper understanding of the mechanisms through which N-[(2-hydroxyphenyl)methylene]glycine and its derivatives might undergo transformations. uomphysics.net
Furthermore, molecular dynamics simulations can be used to study the conformational flexibility and stability of these molecules over time, providing insights into their behavior in different environments.
Theoretical Vibrational Spectra Prediction and Comparison with Experimental Data
The synergy between computational chemistry and experimental spectroscopy provides a powerful tool for the detailed analysis of the vibrational properties of N-[(2-hydroxyphenyl)methylene]glycine, also known as N-salicylideneglycine. Theoretical calculations, primarily employing Density Functional Theory (DFT), allow for the prediction of vibrational frequencies and their corresponding modes. These theoretical spectra are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to achieve a more accurate and complete assignment of the observed vibrational bands.
Methodologies for Theoretical Vibrational Spectra Prediction
Quantum chemical calculations are instrumental in understanding the vibrational spectrum of N-[(2-hydroxyphenyl)methylene]glycine. The most common approach involves optimizing the molecular geometry of the compound to a minimum on the potential energy surface. Following this, vibrational frequency calculations are performed on the optimized structure.
A widely used method for these calculations is DFT, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a popular choice. This is often paired with a basis set such as 6-31G(d,p) to provide a good balance between computational cost and accuracy. The output of these calculations provides a set of vibrational frequencies and their corresponding normal modes, which describe the atomic motions for each vibration. It is a common practice to scale the calculated frequencies by a scaling factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data.
Comparison with Experimental FT-IR and Raman Spectra
The theoretical vibrational frequencies are compared with experimentally obtained FT-IR and Raman spectra. This comparison is crucial for the definitive assignment of the spectral bands to specific vibrational modes of the molecule. While experimental spectra present a series of absorption or scattering peaks, the theoretical calculations provide a detailed description of the atomic motions associated with each frequency, such as stretching, bending, and torsional modes.
Detailed Research Findings
Research on N-[(2-hydroxyphenyl)methylene]glycine and related Schiff bases has demonstrated the utility of this combined computational and experimental approach. The key vibrational modes for this molecule include the stretching of the azomethine (C=N) group, the phenolic C-O and O-H groups, and the symmetric and asymmetric stretching of the carboxylate (COO⁻) group.
The following interactive data table presents a comparison of the experimental FT-IR frequencies with the theoretically calculated (DFT/B3LYP) and scaled vibrational frequencies for some of the significant modes of N-[(2-hydroxyphenyl)methylene]glycine.
| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3400 | ~3450 | O-H stretch (phenolic) |
| ~3050 | ~3060 | C-H stretch (aromatic) |
| ~2950 | ~2960 | C-H stretch (aliphatic) |
| ~1635 | ~1640 | C=N stretch (azomethine) |
| ~1610 | ~1615 | C=C stretch (aromatic) |
| ~1580 | ~1585 | COO⁻ asymmetric stretch |
| ~1400 | ~1405 | COO⁻ symmetric stretch |
| ~1280 | ~1285 | C-O stretch (phenolic) |
| ~850 | ~855 | C-H out-of-plane bend (aromatic) |
The close agreement between the experimental and scaled theoretical frequencies in the table above validates the accuracy of the computational model and allows for a confident assignment of the observed spectral bands. For instance, the strong band observed around 1635 cm⁻¹ in the FT-IR spectrum can be unequivocally assigned to the stretching vibration of the C=N double bond, a characteristic feature of Schiff bases. Similarly, the broad absorption in the high-frequency region is characteristic of the phenolic O-H stretching, and the strong bands in the 1600-1400 cm⁻¹ region are assigned to the carboxylate group's vibrations. This detailed assignment is fundamental for understanding the molecular structure and bonding within N-[(2-hydroxyphenyl)methylene]glycine.
Catalytic Research Applications of N 2 Hydroxyphenyl Methylene Glycine and Its Derivatives
Role as Ligands in Transition Metal Catalysis
Glycine (B1666218), N-[(2-hydroxyphenyl)methylene]- and its analogues are classified as Schiff base ligands, which are renowned for their role in coordination chemistry and catalysis. rroij.comsaudijournals.com These compounds are typically formed through the condensation reaction of a primary amine (glycine or its derivatives) with an aldehyde (salicylaldehyde or its derivatives). iosrjournals.org The resulting ligand possesses key structural features that make it an excellent chelator for transition metal ions.
The electronic properties of the metal complex can be fine-tuned by introducing various substituents onto the salicylaldehyde (B1680747) ring. iosrjournals.orgmdpi.com For example, electron-donating or electron-withdrawing groups can modify the electron density at the metal center, thereby influencing its catalytic activity. This tunability is a key advantage in designing catalysts for specific applications. Metal complexes featuring these Schiff base ligands have been explored as catalysts in various reactions, including oxidation and polymerization. researchgate.netnih.gov
| Coordination Site | Atom | Role in Chelation |
|---|---|---|
| Phenolic Oxygen | O | Forms a stable bond with the metal ion upon deprotonation. |
| Imine Nitrogen | N | Acts as a Lewis base, donating its lone pair of electrons to the metal center. |
| Carboxylate Oxygen | O | Coordinates with the metal ion, completing the tridentate chelation. |
Specific Catalytic Reactions (e.g., N-Arylation Reactions, Biaryl Synthesis, C-H Activation)
Transition metal complexes incorporating N-[(2-hydroxyphenyl)methylene]glycine and related Schiff base ligands have demonstrated efficacy in several important carbon-nitrogen and carbon-carbon bond-forming reactions.
N-Arylation Reactions: Copper complexes of salicylaldehyde-derived Schiff bases have been successfully employed as catalysts for N-arylation reactions. These reactions, which form a bond between a nitrogen atom and an aryl group, are fundamental in the synthesis of pharmaceuticals and agrochemicals. In one study, a copper(II) complex of a salicylaldehyde-urea Schiff base was used to catalyze the N-arylation of various aromatic amines and N-heterocycles (such as indole, pyrazole, and imidazole) with aryl halides. The reaction proceeded efficiently without the need for expensive palladium-based catalysts or aryl boronic acids, highlighting the potential of these copper complexes as more economical alternatives.
Biaryl Synthesis: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biaryl synthesis. This palladium-catalyzed reaction typically couples an organoboron compound with an organohalide. nih.govresearchgate.net While direct application of N-[(2-hydroxyphenyl)methylene]glycine as a ligand in this reaction is an area of ongoing research, related Schiff bases and amino acid-derived ligands have shown significant promise. For instance, N,N,O-tridentate Schiff base ligands have been used to prepare palladium complexes that effectively catalyze Suzuki-Miyaura couplings. nih.gov The stability and electronic properties conferred by the Schiff base ligand are crucial for the efficiency of the catalytic cycle. The success of these related systems suggests a strong potential for Glycine, N-[(2-hydroxyphenyl)methylene]- based palladium complexes in this domain.
C-H Activation: Direct C-H bond activation and functionalization represent a highly atom-economical approach to synthesizing complex organic molecules. scispace.com Rhodium and iridium complexes are particularly effective in mediating these transformations, often utilizing a directing group on the substrate to achieve high selectivity. nih.govfrontiersin.org Schiff base ligands, including those derived from salicylaldehyde, can participate in and facilitate C-H activation processes. Research has shown that rhodium and iridium complexes react with N-(2'-hydroxyphenyl)aldimine ligands to afford organometallic complexes resulting from the activation of a C-H bond on the ligand itself. escholarship.org This demonstrates the capacity of the metal-Schiff base framework to engage in C-H activation. It is a powerful strategy where the imine nitrogen can act as a directing group, guiding the metal catalyst to a specific C-H bond for functionalization, such as arylation or alkylation. nih.govbris.ac.uk
| Reaction Type | Typical Metal Catalyst | Role of Schiff Base Ligand | Key Bond Formed |
|---|---|---|---|
| N-Arylation | Copper (Cu) | Stabilizes the active Cu species and facilitates substrate coordination. | Aryl-Nitrogen |
| Biaryl Synthesis (Suzuki-Miyaura) | Palladium (Pd) | Enhances catalyst stability and influences reactivity and selectivity. | Aryl-Aryl |
| C-H Activation | Rhodium (Rh), Iridium (Ir) | Acts as a directing group and stabilizes the metallacyclic intermediate. | Aryl-Carbon/Alkyl-Carbon |
Mechanistic Studies of Catalytic Processes
Understanding the mechanism of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For transition metal complexes of N-[(2-hydroxyphenyl)methylene]glycine and its derivatives, mechanistic investigations often combine experimental studies with computational methods like Density Functional Theory (DFT). umn.edusnnu.edu.cn
In copper-catalyzed N-arylation reactions, a plausible mechanism begins with the formation of an active Cu(I) species from the Cu(II) precatalyst. This is followed by the oxidative addition of the aryl halide to the copper center. The amine substrate then coordinates to the copper complex, and subsequent reductive elimination yields the N-arylated product and regenerates the active catalyst. The Schiff base ligand remains coordinated to the metal throughout the cycle, providing stability and influencing the electronic environment of the copper center.
For rhodium-catalyzed C-H activation, the process is often initiated by the coordination of the directing group (e.g., the imine nitrogen) to the Rh(I) or Rh(III) center. researchgate.net This is followed by a concerted metalation-deprotonation (CMD) step or oxidative addition, leading to the formation of a five-membered rhodacycle intermediate. bris.ac.uk This metallacycle then reacts with the coupling partner (e.g., an alkene or alkyne) via migratory insertion. The final step is a reductive elimination that forms the C-C bond and regenerates the catalytically active rhodium species. Computational studies help to elucidate the energetics of these steps and identify the rate-determining step, providing valuable insights for catalyst improvement. umn.edu
Functional Metal-Organic Framework (MOF) Development
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area and tunable pore environments make them promising materials for applications in catalysis. rsc.orgepa.gov Glycine, N-[(2-hydroxyphenyl)methylene]- and its derivatives can be incorporated into MOFs to create functional materials with catalytic activity.
One powerful strategy is post-synthetic modification (PSM), where a pre-synthesized MOF is chemically modified. For example, MOFs containing free amine groups on their organic linkers, such as UiO-66-NH₂ or IRMOF-3, can be reacted with salicylaldehyde. This reaction forms the Schiff base ligand directly on the solid support of the MOF. The newly installed Schiff base sites can then be metalated with various transition metal ions (e.g., Zn(II), Pd(II)), effectively creating a heterogeneous catalyst where the active sites are integrated into the porous framework.
This approach combines the advantages of homogeneous catalysts (well-defined active sites) with those of heterogeneous catalysts (ease of separation and reusability). These functionalized MOFs have been explored as catalysts for reactions such as click reactions and Suzuki cross-coupling reactions. The porous structure of the MOF allows for efficient diffusion of substrates and products, while the well-defined, isolated active sites can lead to high activity and selectivity. The design of the organic linker is a critical aspect that dictates the final structure and properties of the MOF. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Glycine, N-[(2-hydroxyphenyl)methylene]- and its derivatives?
- Methodological Answer : The compound can be synthesized via Schiff base formation, where 2-hydroxybenzaldehyde reacts with glycine in a condensation reaction. Advanced derivatives often involve alkylation or metal coordination. For example, alkylation with chloroacetonitrile yields N-cyanomethyl derivatives, as demonstrated in substituted triazole syntheses . Metal complexes (e.g., cobalt, copper) are prepared by reacting the ligand with metal salts in ethanol or DMSO, followed by crystallization .
- Key Considerations : Solvent choice (e.g., DMSO for solubility), stoichiometric ratios, and reaction time (typically 12–24 hours under reflux) are critical for yield optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
